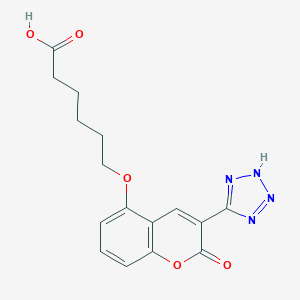

Ethyl 4-carboethoxybenzoylformate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 4-carboethoxybenzoylformate and related derivatives involves multiple steps, including condensation reactions, functional group transformations, and purification techniques. A study demonstrated the synthesis of ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, showcasing the use of spectroscopic and X-ray diffraction techniques for characterization (Haroon et al., 2019).

Molecular Structure Analysis

The molecular structure of ethyl 4-carboethoxybenzoylformate derivatives has been elucidated through various analytical techniques, including FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction. These studies provide insights into the compound's optimized geometry, nonlinear optical properties, and frontier molecular orbitals (Haroon et al., 2019).

Chemical Reactions and Properties

Ethyl 4-carboethoxybenzoylformate participates in various chemical reactions, including heterocyclization and polymerization, due to its reactive functional groups. These reactions are crucial for synthesizing complex molecules with specific structural and functional properties. For example, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with ethyl acetoacetate to give hydrazone derivatives, indicating the compound's versatility in chemical synthesis (Wardaman, 2000).

Physical Properties Analysis

The physical properties of ethyl 4-carboethoxybenzoylformate, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. Single-crystal X-ray diffraction studies reveal the compound's crystalline nature and packing in the solid state, providing valuable information for its application in material science and engineering (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of ethyl 4-carboethoxybenzoylformate, including reactivity, stability, and functional group interactions, are crucial for its application in organic synthesis. Studies employing density functional theory (DFT) and natural bond orbital (NBO) analysis have provided insights into the compound's electronic structure and charge distribution, facilitating the design of chemical reactions and synthesis pathways (Haroon et al., 2019).

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Spectroscopic Characterizations

Ethyl 4-carboethoxybenzoylformate is involved in the synthesis of various organic compounds. For instance, ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate and similar compounds were synthesized using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, UV–Vis, and X-ray diffraction. These compounds exhibit notable nonlinear optical (NLO) properties, making them significant for technological applications (Haroon et al., 2019).

2. Antimicrobial and Antioxidant Studies

Ethyl 4-carboethoxybenzoylformate derivatives have been explored for their antimicrobial and antioxidant activities. Specific compounds synthesized from ethyl 4-carboethoxybenzoylformate showed excellent antibacterial and antifungal properties. These compounds also demonstrated significant antioxidant potential, highlighting their potential in pharmaceutical applications (Raghavendra et al., 2016).

3. Diverse Trifluoromethyl Heterocycles Synthesis

Ethyl 4-carboethoxybenzoylformate is a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Using catalyzed carbene X-H insertion reactions, various trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be synthesized from this diazoketoester (Honey et al., 2012).

4. Hypolipidemic Activity

Ethyl 4-carboethoxybenzoylformate related compounds have been synthesized and evaluated for potential hypolipidemic activity in rats. These compounds inhibit cholesterol and free fatty acid biosynthesis, making them valuable in studying lipid metabolism and potential therapeutic agents (Baggaley et al., 1977).

5. Environmental Fate and Photocatalytic Profile

Ethyl 4-carboethoxybenzoylformate derivatives like Ethyl-4-aminobenzoate have been studied for their environmental behavior and photocatalytic profile. These studies include investigating their occurrence in environmental waters and their transformation products, contributing to understanding their environmental impact (Li et al., 2017).

Eigenschaften

IUPAC Name |

ethyl 4-(2-ethoxy-2-oxoacetyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-3-17-12(15)10-7-5-9(6-8-10)11(14)13(16)18-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWAXIMAWDPJQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90545253 |

Source

|

| Record name | Ethyl 4-[ethoxy(oxo)acetyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-carboethoxybenzoylformate | |

CAS RN |

102697-43-8 |

Source

|

| Record name | Ethyl 4-[ethoxy(oxo)acetyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90545253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)

![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)